Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester
Description
Chemical Structure and Properties Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester (CAS: Not explicitly listed in evidence; structurally related to compounds in , and 17) is a carbamate derivative featuring a 2,5-dioxopyrrolidinyl (succinimidyl) group and a (4-methoxyphenyl)methyl substituent.
For instance, describes esterification and condensation reactions involving pyrrolidine derivatives, which could be adapted for this compound. The 2,5-dioxopyrrolidinyl group is a common leaving group in bioconjugation chemistry, facilitating reactions with nucleophiles like amines or thiols .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4-methoxyphenyl)methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-10-4-2-9(3-5-10)8-19-13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVJXBCXCVMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560583 | |
| Record name | 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30761-97-8 | |
| Record name | 1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester typically involves the reaction of 4-methoxybenzyl alcohol with 2,5-dioxo-1-pyrrolidinyl carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the carbonyl groups yields dihydroxy derivatives.
- Substitution reactions yield various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. For example, similar compounds have been investigated for their anti-inflammatory and anticancer properties .
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics .
Mechanism of Action
The mechanism of action of carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The pyrrolidinyl group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester with structurally related compounds from the evidence:
Key Comparative Findings:
Reactivity and Stability :
- The succinimidyl carbonate core (2,5-dioxopyrrolidinyl) in the target compound and CAS 13139-17-8 enables efficient conjugation, whereas the trichlorophenyl variant () offers greater hydrolytic stability due to electron-withdrawing chlorine substituents .
- The hexahydrofurofuran analog (CAS 253265-97-3) demonstrates stereochemical specificity critical for antiviral drug activity, a feature absent in the target compound .
However, this may reduce aqueous solubility, a trade-off observed in similar compounds like 2-propenoic acid derivatives () .
Applications :
- The target compound’s structural analogs are used in pharmaceutical intermediates (e.g., Darunavir synthesis) and bioconjugation (e.g., LC-SMCC in ). The absence of electron-withdrawing groups in the target compound may limit its use in harsh chemical environments compared to trichlorophenyl derivatives .
Research Insights and Limitations
- Synthesis Challenges : While outlines methods for pyrrolidine-based esters, the introduction of a 4-methoxyphenyl group may require protective strategies to prevent demethylation under acidic or high-temperature conditions .
- Data Gaps: Direct pharmacological or toxicological data for the target compound are absent in the evidence.
Biological Activity
Carbonic acid, 2,5-dioxo-1-pyrrolidinyl (4-methoxyphenyl)methyl ester, also known by its CAS number 30761-97-8, is an organic compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidinyl group and a methoxyphenyl group, which contribute to its unique properties and interactions in biological systems.
The molecular formula of this compound is and it has a molecular weight of approximately 265.25 g/mol. The structure includes a carbonic acid moiety linked to a pyrrolidinyl group and a methoxyphenyl group, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.25 g/mol |
| CAS Number | 30761-97-8 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and its role in modulating cellular pathways.
The mechanism of action is primarily attributed to the interaction of the pyrrolidinyl group with biological targets such as enzymes and receptors. The presence of the methoxy group may enhance solubility and bioavailability, facilitating better interaction with target sites.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- In a study examining the inhibitory effects on specific enzymes, this compound demonstrated significant inhibition of certain hydrolases. This suggests potential applications in therapeutic areas where enzyme modulation is beneficial.
-
Cellular Pathway Modulation
- Research has indicated that this compound can influence signaling pathways involved in apoptosis and cell proliferation. For example, it was found to downregulate pro-survival pathways in cancer cell lines, indicating potential anti-cancer properties.
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Comparative Analysis
- A comparative study with similar compounds showed that derivatives with different substituents on the phenyl ring exhibited varying degrees of biological activity. The methoxy group was found to enhance the compound's efficacy compared to other substituents like nitro or hydroxy groups.
Tables of Comparative Biological Activity
| Compound Name | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 12 |
| Carbonic Acid, 2,5-Dioxo-1-Pyrrolidinyl (4-Nitrophenyl)methyl Ester | 60% | 20 |
| Carbonic Acid, 2,5-Dioxo-1-Pyrrolidinyl (4-Hydroxyphenyl)methyl Ester | 50% | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
